Ethyl 3-bromo-5-iodobenzoate
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Overview
Description
Ethyl 3-bromo-5-iodobenzoate is an organic compound with the molecular formula C9H8BrIO2 It is a halogenated benzoate ester, characterized by the presence of both bromine and iodine atoms on the benzene ring
Mechanism of Action
Target of Action
Ethyl 3-bromo-5-iodobenzoate is a complex organic compound. It’s known that bromo and iodo benzoates are often used in organic synthesis, suggesting that their targets could be a wide range of organic compounds .
Mode of Action
It’s known that such compounds can participate in various organic reactions, such as the heck cross-coupling reaction . In these reactions, the compound can act as a source of aryl halides, which can couple with alkenes to form substituted aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-5-iodobenzoate typically involves the esterification of 3-bromo-5-iodobenzoic acid. One common method is as follows:
Starting Material: 3-bromo-5-iodobenzoic acid.
Reagents: Concentrated sulfuric acid and methanol.
Procedure: The 3-bromo-5-iodobenzoic acid is dissolved in methanol, and concentrated sulfuric acid is added as a catalyst.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not widely documented, the general approach would involve similar esterification reactions, optimized for yield and efficiency. Industrial processes may also incorporate continuous flow reactors and automated systems to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Heck or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Cross-Coupling: Palladium catalysts and bases like triethylamine are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzoates.
Coupling Products: Complex aromatic compounds with extended conjugation or functional groups.
Scientific Research Applications
Ethyl 3-bromo-5-iodobenzoate is utilized in several research areas:
Comparison with Similar Compounds
3-Bromo-5-iodobenzoic acid: The parent acid from which ethyl 3-bromo-5-iodobenzoate is derived.
Ethyl 3-iodobenzoate: Lacks the bromine atom, leading to different reactivity and applications.
Ethyl 3-bromobenzoate: Lacks the iodine atom, also resulting in distinct chemical behavior.
Uniqueness: this compound is unique due to the simultaneous presence of both bromine and iodine atoms, which imparts distinctive reactivity patterns and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 3-bromo-5-iodobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVNNDSFPUBHBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696026 |
Source
|
Record name | Ethyl 3-bromo-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186772-44-1 |
Source
|
Record name | Ethyl 3-bromo-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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